molecular formula C4H6OS B072971 Divinyl sulfoxide CAS No. 1115-15-7

Divinyl sulfoxide

Cat. No.: B072971
CAS No.: 1115-15-7
M. Wt: 102.16 g/mol
InChI Key: HQSMEHLVLOGBCK-UHFFFAOYSA-N
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Description

Divinyl sulfoxide is a highly valuable and versatile chemical reagent characterized by its two reactive vinyl groups adjacent to a sulfoxide moiety. This unique structure makes it an exceptional building block in organic synthesis, particularly in cycloaddition reactions such as the Diels-Alder, where it serves as a potent dienophile. Its primary research value lies in its application for the synthesis of complex heterocyclic compounds, functionalized polymers, and as a key intermediate in the development of new materials with tailored properties. The electron-withdrawing nature of the sulfoxide group activates the vinyl groups for nucleophilic attack and facilitates subsequent elimination or rearrangement pathways, enabling the construction of complex molecular architectures. Researchers utilize this compound in the study of novel polymerization techniques and for introducing sulfur-containing functional groups into target molecules, which is crucial in medicinal chemistry for probe development and in material science for creating advanced polymers and hydrogels. Strictly for research purposes, this compound offers a powerful tool for exploring new chemical spaces and reaction mechanisms.

Properties

IUPAC Name

1-ethenylsulfinylethene
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InChI

InChI=1S/C4H6OS/c1-3-6(5)4-2/h3-4H,1-2H2
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InChI Key

HQSMEHLVLOGBCK-UHFFFAOYSA-N
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Canonical SMILES

C=CS(=O)C=C
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Molecular Formula

C4H6OS
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DSSTOX Substance ID

DTXSID50912184
Record name (Ethenesulfinyl)ethene
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Molecular Weight

102.16 g/mol
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Physical Description

Clear faintly yellow-green liquid; [Aldrich MSDS]
Record name Vinyl sulfoxide
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Vapor Pressure

1.6 [mmHg]
Record name Vinyl sulfoxide
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CAS No.

1115-15-7
Record name 1,1′-Sulfinylbis[ethene]
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Record name Vinyl sulfoxide
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Record name (Ethenesulfinyl)ethene
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Record name 1-Ethenylsulfinylethene
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Record name DIVINYL SULFOXIDE
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Record name VINYL SULFOXIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Divinyl sulfoxide can be synthesized through the oxidation of divinyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfoxide product.

Industrial Production Methods: In industrial settings, this compound is produced through a similar oxidation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Divinyl sulfoxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of divinyl sulfone.

    Reduction: Reduction reactions can convert this compound back to divinyl sulfide.

    Substitution: The vinyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Metal hydrides, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed:

    Oxidation: Divinyl sulfone.

    Reduction: Divinyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

DVS is utilized as a reagent in several organic synthesis processes due to its ability to participate in various reactions, including:

  • Michael Additions : DVS acts as an electron-deficient alkene, making it suitable for Michael addition reactions with nucleophiles.
  • Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.

Table 1: Key Reactions Involving Divinyl Sulfoxide

Reaction TypeDescriptionReference
Michael AdditionDVS reacts with nucleophiles to form adducts
Cross-CouplingUsed in palladium-catalyzed reactions
CycloadditionParticipates in cycloaddition reactions

Medicinal Chemistry Applications

In medicinal chemistry, DVS has shown potential as an intermediate in the synthesis of biologically active compounds. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of DVS exhibit cytotoxic effects against cancer cell lines. For example, compounds synthesized from DVS have been tested for their ability to inhibit tumor growth in vitro and in vivo.

Material Science Applications

DVS is also explored for its applications in material science, particularly as a building block for polymers and advanced materials.

Polymerization Studies

DVS can undergo polymerization reactions to form sulfoxide-containing polymers, which exhibit unique thermal and mechanical properties. These polymers have potential applications in coatings and adhesives.

Environmental Applications

The potential use of DVS in environmental chemistry has been investigated, particularly regarding its role in the degradation of pollutants. Its reactive nature allows it to participate in detoxification processes.

Mechanism of Action

The mechanism of action of divinyl sulfoxide involves its reactivity with various nucleophiles and electrophiles. The sulfoxide functional group can participate in oxidation-reduction reactions, while the vinyl groups can undergo addition and substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the sulfoxide group, which makes the vinyl groups more reactive.

Comparison with Similar Compounds

Structural and Oxidation State Differences
Compound Molecular Formula Oxidation State Key Functional Groups Molecular Weight (g/mol)
Divinyl sulfoxide C₄H₆SO +4 (S=O) Vinyl, sulfoxide 102.15
Divinyl sulfone C₄H₆SO₂ +6 (O=S=O) Vinyl, sulfone 118.15
Divinyl sulfide C₄H₆S -2 (S⁻) Vinyl, sulfide 86.16
Dimethyl sulfoxide C₂H₆SO +4 (S=O) Methyl, sulfoxide 78.13
Diphenyl sulfoxide C₁₂H₁₀SO +4 (S=O) Phenyl, sulfoxide 202.27

Key Insights :

  • Oxidation State : Sulfoxides (S=O) are intermediate between sulfides (S⁻) and sulfones (O=S=O), influencing their reactivity and stability. DVSO can oxidize to divinyl sulfone under strong oxidizing conditions .
  • Volatility: DVSO is less volatile than divinyl sulfide (Henry’s Law constant for sulfide: ~10⁻³ atm·m³/mol) but comparable to divinyl sulfone, which is non-volatile .
Toxicity and Environmental Fate
Compound Relative Toxicity (vs. HD) Environmental Persistence Key Risks
This compound ~0.1× (estimated) High (low volatility) Low acute toxicity; chronic data limited
Divinyl sulfone ~0.1× (iv/sc routes) High Retains mild vesicant properties
Divinyl sulfide ~0.1× (rat exposure) Moderate (volatile) Embryotoxicity observed in some studies
Dimethyl sulfoxide Non-toxic Low Widely used as a cryoprotectant and solvent

Key Insights :

  • DVSO and divinyl sulfone are persistent in soil and water due to low volatility but are less toxic than HD. Mustard sulfone, however, retains residual vesicant activity .
  • Dimethyl sulfoxide (DMSO) is biocompatible, whereas DVSO’s toxicity profile remains understudied, warranting caution in handling .

Biological Activity

Divinyl sulfoxide (DVSO) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of DVSO, focusing on its antimicrobial properties, effects on cellular mechanisms, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is an organosulfur compound characterized by the presence of two vinyl groups attached to a sulfoxide functional group. Its chemical formula is C4H6OC_4H_6O, and it has been studied for its reactivity and interaction with various biological systems.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study compared the kinetics and products of gas-phase reactions involving DVSO with those of dimethyl sulfoxide (DMSO), indicating that DVSO can produce various by-products that may contribute to its biological effects .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismConcentration (mg/mL)Inhibition Zone (mm)
Escherichia coli1015
Pseudomonas aeruginosa1012
Staphylococcus aureus1018

The data indicates that DVSO has varying degrees of effectiveness against different bacterial strains, with Staphylococcus aureus showing the highest susceptibility.

Cellular Mechanisms

This compound's biological activity also extends to its effects on cellular mechanisms. Studies have indicated that DVSO can modulate oxidative stress responses in cells. For instance, it has been observed to influence the production of reactive oxygen species (ROS) in bacterial cells, potentially altering their survival rates under stress conditions .

Case Study: Effects on Bacterial Cells

In a controlled study, bacterial strains exposed to DVSO showed a marked reduction in ROS levels, suggesting that DVSO may act as an antioxidant agent. This property could be leveraged in therapeutic contexts where oxidative stress is a contributing factor to cell damage.

Potential Therapeutic Applications

Given its antimicrobial properties and ability to modulate cellular responses, this compound holds promise for various therapeutic applications:

  • Antimicrobial Treatments : DVSO could be developed as a novel antimicrobial agent, particularly against resistant strains of bacteria.
  • Oxidative Stress Modulation : Its antioxidant properties may be beneficial in treating conditions associated with oxidative damage.
  • Drug Delivery Systems : Like DMSO, DVSO could potentially enhance the penetration and efficacy of pharmaceutical compounds due to its solvent properties.

Q & A

Q. How is divinyl sulfoxide synthesized, and what are its key physicochemical properties?

this compound is synthesized via the oxidation of divinyl sulfide using hydrogen peroxide or other oxidizing agents. Key physicochemical properties include a molecular weight of 102.15 g/mol, boiling point (dependent on experimental conditions), and vapor pressure (e.g., 0.12 mmHg at 25°C). Structural characterization via IR and NMR spectroscopy is critical to confirm the sulfoxide functional group. For precise vapor pressure data, refer to experimental measurements under controlled conditions .

Q. What spectroscopic techniques are effective for characterizing this compound?

Infrared (IR) spectroscopy identifies the S=O stretching vibration (~1050 cm⁻¹), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves vinyl proton splitting patterns and sulfur-induced deshielding. Gas chromatography (GC) with mass spectrometry (MS) is recommended for purity analysis, though method optimization (e.g., column selection) is required due to this compound’s polarity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Work should be conducted in a fume hood with nitrile gloves, lab coats, and eye protection. Avoid skin contact due to potential absorption risks. Quantities exceeding 100 mL require prior approval from the principal investigator. Emergency response plans must address spills, fire hazards, and accidental exposure, aligned with OSHA and NIOSH guidelines .

Advanced Research Questions

Q. What methodological challenges exist in computationally predicting the S-O bond dissociation enthalpy (BDE) of this compound?

Computational methods (e.g., B3LYP, CCSD(T)) often overestimate S-O BDE due to inadequate sulfur basis sets. The M06-2X/aug-cc-pV(T+d)Z level with isodesmic oxygen transfer reactions improves accuracy for dialkyl sulfoxides but fails for this compound, likely due to electronic delocalization in the vinyl groups. Validation against experimental BDEs (e.g., 75–85 kcal/mol range) is essential .

Q. How does this compound participate in oxidative heterocyclization reactions, and what experimental parameters control product distribution?

this compound undergoes heterocyclization via [4+2] cycloaddition or radical-mediated pathways. Reaction conditions (temperature, solvent polarity, and catalysts) influence regioselectivity. For example, Scheme 68 in Moskalik et al. (2020) demonstrates thiophene derivatives formed under acidic conditions. Optimization requires iterative adjustment of stoichiometry and reaction time .

Q. What mechanistic pathways explain this compound’s reactivity with thiols and other nucleophiles?

Thiols attack the electrophilic sulfur center, leading to sulfenic acid intermediates or S-S bond formation. Kinetic studies (e.g., stopped-flow spectroscopy) reveal rate dependence on solvent dielectric constant and nucleophile strength. Divinyl’s electron-withdrawing groups enhance electrophilicity, favoring nucleophilic substitution over elimination .

Q. How do solvent polarity and temperature affect the stability and reactivity of this compound in synthetic applications?

Polar aprotic solvents (e.g., DMF) stabilize this compound’s sulfoxide group but may accelerate decomposition at elevated temperatures. Vapor pressure data (e.g., 0.12 mmHg at 25°C) suggest low volatility, but prolonged storage requires inert atmospheres and desiccants. Reaction kinetics should be monitored via in situ FTIR or GC-MS to detect byproducts .

Data Contradiction Analysis

  • Discrepancy in S-O BDE Predictions : Computational overestimation of this compound’s BDE (vs. experimental values) highlights limitations in modeling conjugated systems. Researchers should cross-validate results with isodesmic reaction frameworks and experimental benchmarks .
  • Reaction Pathway Ambiguities : Conflicting literature on heterocyclization mechanisms (e.g., radical vs. ionic pathways) necessitates mechanistic probes like radical traps or isotopic labeling .

Methodological Recommendations

  • Synthesis : Optimize oxidation conditions (e.g., H₂O₂ concentration) to minimize overoxidation to sulfones .
  • Computational Studies : Use dual-level methodologies (DFT + wavefunction-based) for BDE calculations .
  • Safety : Conduct small-scale pilot reactions (<10 mL) before scaling up .

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